Bienvenue dans la boutique en ligne BenchChem!

4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886924-46-5, CID is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 4-ethoxybenzamide moiety linked to a 2-methanesulfonylphenyl-substituted oxadiazole core. The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, frequently employed in the design of enzyme inhibitors targeting carbonic anhydrases and acetylcholinesterase.

Molecular Formula C18H17N3O5S
Molecular Weight 387.41
CAS No. 886924-46-5
Cat. No. B2481592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
CAS886924-46-5
Molecular FormulaC18H17N3O5S
Molecular Weight387.41
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C
InChIInChI=1S/C18H17N3O5S/c1-3-25-13-10-8-12(9-11-13)16(22)19-18-21-20-17(26-18)14-6-4-5-7-15(14)27(2,23)24/h4-11H,3H2,1-2H3,(H,19,21,22)
InChIKeyASDKEJDJSGVANV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886924-46-5): Procurement-Grade Structural and Physicochemical Baseline


4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886924-46-5, CID 7578193) is a synthetic small molecule belonging to the 1,3,4-oxadiazole class, characterized by a 4-ethoxybenzamide moiety linked to a 2-methanesulfonylphenyl-substituted oxadiazole core . The 1,3,4-oxadiazole scaffold is recognized as a privileged pharmacophore in medicinal chemistry, frequently employed in the design of enzyme inhibitors targeting carbonic anhydrases and acetylcholinesterase . This compound is offered commercially as a research reagent, with computed physicochemical properties including a molecular weight of 387.4 g/mol, XLogP3 of 2.2, and a topological polar surface area of 120 Ų .

Why Generic Substitution Fails for 4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide: Positional and Substituent Sensitivity in the 1,3,4-Oxadiazole Series


Within the 1,3,4-oxadiazole benzamide chemotype, minor structural perturbations—including methanesulfonylphenyl regioisomerism (ortho vs. meta vs. para) and alkoxy substituent identity (ethoxy vs. butoxy vs. unsubstituted)—are known to profoundly alter lipophilicity, hydrogen-bonding capacity, and steric complementarity at enzyme active sites . The ortho (2-) methanesulfonylphenyl configuration present in this compound imposes a distinct torsional angle between the oxadiazole and phenyl rings compared to its meta- (3-) and para- (4-) substituted regioisomers, which can translate into divergent kinase or carbonic anhydrase inhibition profiles observed across related chemotypes . Consequently, treating regioisomers or alkoxy variants as interchangeable procurement items risks irreproducible biochemical assay results, particularly in structure-activity relationship (SAR) campaigns requiring precise spatial presentation of the sulfonyl pharmacophore.

Quantitative Differentiation Evidence for 4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide vs. Closest Structural Analogs


Positional Regioisomerism: Ortho (2-) vs. Meta (3-) Methanesulfonylphenyl Substitution and Its Impact on Lipophilicity and Topological Polar Surface Area

The ortho (2-) methanesulfonylphenyl substitution pattern in the target compound yields a calculated XLogP3 of 2.2 and a TPSA of 120 Ų, compared to the meta (3-) regioisomer (CAS 886906-60-1) which possesses the same molecular formula (C18H17N3O5S, MW 387.4) but a distinct InChIKey, indicative of altered electronic distribution and hydrogen-bonding geometry . The ortho configuration places the sulfonyl group in closer proximity to the oxadiazole N-3 and N-4 atoms, potentially enabling intramolecular dipole-dipole interactions absent in the meta isomer. No direct head-to-head biological data comparing these two regioisomers is publicly available; this differentiation is based on computed structural and physicochemical divergence .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Alkoxy Substituent Variation: 4-Ethoxy vs. 4-Butoxy and Unsubstituted Benzamide Analogs

The presence of the 4-ethoxy group distinguishes this compound from both the unsubstituted benzamide analog N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS 886920-39-4, C16H13N3O4S, MW 343.4) and the extended 4-butoxy analog (CAS 886921-76-2, C20H21N3O5S, MW 415.5). The ethoxy substitution adds 44 Da relative to the unsubstituted analog and contributes an additional hydrogen-bond acceptor without introducing a hydrogen-bond donor, calculated to increase XLogP3 while maintaining TPSA. The 4-butoxy analog, with two additional methylene units, is predicted to have higher lipophilicity (estimated XLogP3 ~3.0) and greater conformational flexibility due to an additional rotatable bond . Direct comparative biological data are not available in published literature; this assessment relies on computed physicochemical trends .

Lipophilicity Optimization Drug-Likeness Physicochemical Characterization

Class-Level Evidence: 1,3,4-Oxadiazole Sulfonamide Derivatives as Multi-Target Enzyme Inhibitors

A structurally related series of N-substituted sulfonyl amides containing the 1,3,4-oxadiazole motif (compounds 6a–j) was evaluated for acetylcholinesterase (AChE) and carbonic anhydrase (hCA I, hCA II) inhibition, yielding KI values in the ranges of 23.11–52.49 nM (AChE), 18.66–59.62 nM (hCA I), and 9.33–120.80 nM (hCA II), respectively . The target compound, bearing both the 1,3,4-oxadiazole and methanesulfonylphenyl functionalities, shares the core pharmacophoric elements with this series, although its specific KI values have not been reported. The most potent representatives (6a, 6d, 6h) demonstrated oral bioavailability and brain-preferential distribution in silico, providing a class-level benchmark for procurement relevance in CNS-targeted enzyme inhibition programs .

Enzyme Inhibition Carbonic Anhydrase Acetylcholinesterase

Optimal Research Application Scenarios for 4-Ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide Procurement


Structure-Activity Relationship (SAR) Expansion of 1,3,4-Oxadiazole Sulfonamide-Based Enzyme Inhibitors

The compound serves as an ortho (2-) methanesulfonylphenyl regioisomer probe for acetylcholinesterase and carbonic anhydrase inhibitor SAR. Its computed XLogP3 of 2.2 and TPSA of 120 Ų position it within favorable CNS drug-like space, supporting its use in studies expanding on the core scaffold described by Gulec et al. (2022) where related derivatives achieved KI values as low as 9.33 nM against hCA II .

Alkoxy Substituent Optimization for Lipophilicity-Dependent Cellular Permeability

With a 4-ethoxy substituent providing intermediate molecular weight (387.4 Da) and lipophilicity between unsubstituted (CAS 886920-39-4, MW 343.4) and 4-butoxy (CAS 886921-76-2, MW 415.5) analogs, this compound is well-suited for systematic permeability-solubility trade-off studies in Caco-2 or PAMPA assays, where ethoxy is often the optimal balance point for passive diffusion .

Ortho-Sulfonyl Steric Probe in Kinase or Metallo-Enzyme Active Site Mapping

The ortho (2-) orientation of the methanesulfonyl group creates a unique steric and electronic environment adjacent to the oxadiazole ring, predicted to engage in distinct intramolecular interactions compared to meta and para isomers. This regioisomer is suitable for crystallographic or docking-based studies aimed at mapping steric tolerance within enzyme active sites, where subtle positional shifts can dramatically alter ligand binding modes .

Quote Request

Request a Quote for 4-ethoxy-N-[5-(2-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.